Butylscopolamine bromide is synthesized from scopolamine, which is extracted from plants of the Solanaceae family, particularly Scopolia and Hyoscyamus species. The synthesis involves chemical modifications to enhance its solubility and reduce side effects associated with other forms of scopolamine.
The synthesis of butylscopolamine bromide typically involves the following steps:
The quaternization process is crucial as it enhances the solubility of the compound in aqueous solutions, making it more effective for therapeutic applications. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Butylscopolamine bromide can participate in various chemical reactions:
These reactions are significant for its pharmacokinetics and bioavailability when administered in clinical settings. Understanding these reactions helps in predicting the drug's behavior in biological systems.
Butylscopolamine bromide exerts its antispasmodic effects primarily through antagonism of muscarinic acetylcholine receptors in the smooth muscle of the gastrointestinal tract. This inhibition results in:
Studies have shown that butylscopolamine has a higher affinity for muscarinic receptors compared to other receptor types, which underlines its specificity and efficacy as an antispasmodic agent.
Relevant studies indicate that the stability and solubility properties significantly influence its therapeutic efficacy.
Butylscopolamine bromide is widely used in clinical settings for:
Research continues into additional applications within both human and veterinary medicine, highlighting its versatility as a therapeutic agent.
Spaslar is pharmacologically defined as a quaternary ammonium anticholinergic compound with direct spasmolytic action on smooth muscles. The primary active ingredient across Spaslar formulations is hyoscine butylbromide (chemical name: [(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate; bromide), a semi-synthetic derivative of the tropane alkaloid scopolamine [8]. This complex molecular structure features a quaternary nitrogen atom that limits central nervous system penetration, enhancing its peripheral selectivity and safety profile compared to tertiary amine anticholinergics. The molecular formula is C₂₁H₃₀BrNO₄ with a molecular weight of 440.4 g/mol, existing as a white crystalline powder that is freely soluble in water [8].
Table 1: Comprehensive Composition of Spaslar Formulations
| Component | Chemical Classification | Concentration | Primary Pharmacological Role | 
|---|---|---|---|
| Hyoscine butylbromide | Quaternary ammonium antimuscarinic | 5mg/5ml (syrup) | Competitive acetylcholine antagonist at smooth muscle M3 receptors | 
| Dicyclomine* | Muscarinic antagonist | Variable | Reduces gastrointestinal motility and spasm | 
| Paracetamol* | Para-aminophenol derivative | Variable | Central and peripheral analgesia | 
| Simethicone* | Polymerized dimethylsiloxane | Variable | Reduces gas bubble surface tension | 
| Excipients | Various pharmaceutical carriers | q.s. | Stability, palatability, and shelf-life enhancement | 
Note: Spaslar exhibits regional formulation variations, with some containing additional active components beyond hyoscine butylbromide [1] [4] [9].
The pharmacological activity of Spaslar centers on competitive antagonism of acetylcholine at postganglionic muscarinic receptors (predominantly M3 subtype) in visceral smooth muscle. Unlike tertiary amine anticholinergics, its quaternary ammonium structure confers polarity that restricts passage across the blood-brain barrier, significantly reducing centrally-mediated side effects. Additionally, hyoscine butylbromide demonstrates direct spasmolytic effects on smooth muscle fibers independent of antimuscarinic actions, potentially through calcium channel modulation. This dual mechanism provides rapid onset (within 15-30 minutes) and clinically effective relaxation of hypertonic smooth muscle in abdominal viscera [4] [7] [8].
The therapeutic application of antispasmodic agents traces to ancient civilizations utilizing Solanaceae plants containing natural tropane alkaloids. The isolation of hyoscine (scopolamine) from plants like Datura metel in the 19th century represented the first purification of spasmolytic compounds. However, natural alkaloids exhibited significant limitations including short duration, poor receptor selectivity, and profound CNS effects. The development of synthetic quaternary ammonium derivatives in the mid-20th century marked a therapeutic advancement, with chemists modifying the tropane nucleus to enhance peripheral selectivity. Butylbromide modification of hyoscine, patented in the 1950s, created a molecule with optimal binding kinetics for muscarinic receptors in smooth muscle while limiting transfer across biological membranes [8].
The conceptual evolution toward fixed-dose combination products emerged from clinical recognition that gastrointestinal spasm often involves multiple pathophysiological components: hypermotility, visceral hypersensitivity, gas distension, and inflammatory mediators. First-generation combinations in the 1960s-1970s paired antispasmodics with sedatives (e.g., barbiturates), but these fell from favor due to dependency risks. Modern iterations like Spaslar represent pharmacologically rational combinations addressing complementary targets:
The introduction of mebeverine hydrochloride (Spasler Neo) in the 1980s represented another pharmacological class of spasmolytics acting directly on smooth muscle without anticholinergic effects. As a musculotropic agent, mebeverine primarily inhibits phosphodiesterase, increasing cyclic AMP and reducing calcium influx necessary for contraction. This provided an alternative for patients contraindicated for anticholinergics (e.g., glaucoma, prostatic hypertrophy) and demonstrated the ongoing innovation in spasmolytic therapies [3].
Spaslar demonstrates broad clinical utility across multiple domains of visceral medicine due to its selective action on hypertonic smooth muscle. Its therapeutic significance is most established in the following conditions:
Irritable Bowel Syndrome (IBS): Spaslar provides targeted relief of IBS-associated abdominal cramping and pain through normalization of intestinal motility dysregulation. By reducing colonic spastic contractions without causing complete paralysis, it alleviates both diarrhea-predominant and constipation-predominant symptoms. Clinical studies demonstrate significant improvement in global IBS symptoms, particularly postprandial discomfort and urgency [1] [3] [9].
Biliary and Renal Colic: The potent spasmolytic action on Oddi's sphincter and ureteral smooth muscle makes Spaslar valuable in acute colic management. It facilitates passage of small calculi and reduces analgesic requirements by addressing the spastic component rather than merely masking pain. In pancreatitis, it may decrease ductal hypertension contributing to pain [2] [4] [7].
Gynecological Applications: Spaslar effectively relieves dysmenorrhea resulting from uterine hypertonicity and spasmodic contractions. Its action on fallopian tube smooth muscle also benefits patients undergoing hysterosalpingography by reducing procedure-related spasm [4] [9].
Table 2: Mechanistic Actions of Spaslar in Specific Clinical Conditions
| Clinical Condition | Pathophysiological Mechanism | Spaslar's Targeted Action | Therapeutic Outcome | |
|---|---|---|---|---|
| Irritable Bowel Syndrome | Visceral hypersensitivity; Motility dysregulation | Normalization of colonic motility; Reduced afferent signaling | Decreased abdominal cramping and urgency | |
| Biliary Colic | Spasm of bile ducts; Sphincter of Oddi dysfunction | Relaxation of biliary musculature | Pain reduction; Facilitation of stone passage | |
| Renal Colic | Ureteral spasm secondary to calculi | Decreased ureteral hyperperistalsis | Colic relief; Stone expulsion | |
| Primary Dysmenorrhea | Excessive uterine contractions; Ischemia | Reduced myometrial tone and contraction amplitude | Decreased menstrual cramping | |
| Diagnostic Procedures | Iatrogenic spasm (endoscopy/radiology) | Prevention of instrument-induced spasm | Improved procedural success and tolerance | [1] [2] [4] | 
The clinical pharmacology of Spaslar is characterized by its organ selectivity for the gastrointestinal tract, biliary system, urinary tract, and uterus. Unlike systemic muscarinic antagonists, it achieves therapeutic effects at doses with minimal impact on exocrine secretions, cardiac function, or ocular pressure. This organ selectivity stems from preferential distribution to visceral smooth muscle tissues and enhanced binding to muscarinic receptors in these locations. Furthermore, its quaternary ammonium structure facilitates rapid onset (within 15-20 minutes orally) and duration of 2-4 hours, making it suitable for both acute spasm episodes and scheduled management of chronic conditions [4] [7] [8].
CAS No.:
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7